molecular formula C9H11N3O B13064148 3-Amino-2-propoxypyridine-4-carbonitrile

3-Amino-2-propoxypyridine-4-carbonitrile

Cat. No.: B13064148
M. Wt: 177.20 g/mol
InChI Key: UVUWRSMKSKXCSF-UHFFFAOYSA-N
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Description

3-Amino-2-propoxypyridine-4-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 3-position, a propoxy group at the 2-position, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-propoxypyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-propoxypyridine-4-carbonitrile with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-propoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-propoxypyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-propoxypyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-pyridinecarbonitrile: Similar structure but lacks the propoxy group.

    3-Amino-4-pyrazolecarbonitrile: Contains a pyrazole ring instead of a pyridine ring.

    2-Amino-4H-pyran-3-carbonitrile: Features a pyran ring and different substitution pattern.

Uniqueness

3-Amino-2-propoxypyridine-4-carbonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-2-propoxypyridine-4-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-2-5-13-9-8(11)7(6-10)3-4-12-9/h3-4H,2,5,11H2,1H3

InChI Key

UVUWRSMKSKXCSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1N)C#N

Origin of Product

United States

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